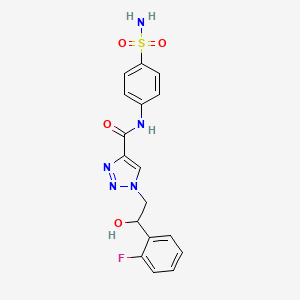

1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

1-(2-(2-Fluorophenyl)-2-hydroxyethyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole-based carboxamide derivative characterized by three key structural motifs:

- A 4-sulfamoylphenyl carboxamide moiety, which may confer selective binding to enzymes or receptors sensitive to sulfonamide groups (e.g., carbonic anhydrases, tyrosine kinases) .

The compound’s molecular formula is inferred as C₁₇H₁₅F N₅O₃S (molecular weight ≈ 407.39 g/mol), with two hydrogen-bond donors (hydroxyethyl and sulfamoyl groups) and seven hydrogen-bond acceptors (triazole, carboxamide, sulfamoyl, and fluorine atoms).

Properties

IUPAC Name |

1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-(4-sulfamoylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O4S/c18-14-4-2-1-3-13(14)16(24)10-23-9-15(21-22-23)17(25)20-11-5-7-12(8-6-11)28(19,26)27/h1-9,16,24H,10H2,(H,20,25)(H2,19,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISWAQZPELACDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN2C=C(N=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

Introduction of the Fluorophenyl Group: The 2-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a suitable nucleophile.

Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be added via a Grignard reaction or an organolithium reagent, followed by hydrolysis.

Sulfonamide Formation: The sulfonamide moiety is typically introduced by reacting an amine with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like NaBH4 (Sodium borohydride).

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: PCC, DMP

Reducing Agents: NaBH4, LiAlH4

Nucleophiles: Amines, thiols

Major Products

Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.

Reduction: Formation of an alcohol from a carbonyl group.

Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Biological Activities

1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits several biological activities:

- Anticancer Activity : The compound has been evaluated for its effectiveness against various cancer cell lines. Its mechanism involves targeting CAIX, which is overexpressed in hypoxic tumor environments. Studies indicate that it can inhibit CAIX activity, leading to reduced tumor growth and enhanced apoptosis in cancer cells .

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may also possess anti-inflammatory effects by modulating COX-2 activity, a key enzyme in the inflammatory response. This could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Inhibition of Carbonic Anhydrase IX :

- Fluorescent Probes :

- Structure-Activity Relationship (SAR) :

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates of certain enzymes, leading to competitive inhibition.

Molecular Pathways: The compound may interfere with signaling pathways that involve the targeted enzymes, thereby modulating biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following triazole-carboxamide derivatives are selected for comparison based on shared structural features and pharmacological relevance:

Key Observations:

Substituent Diversity: The target compound’s sulfamoyl group distinguishes it from analogs bearing ethoxy () or benzyl () substituents. The hydroxyethyl chain in the target compound introduces a polar moiety absent in analogs, which may improve aqueous solubility but reduce membrane permeability compared to lipophilic groups like ethoxy or benzyl .

Pharmacological Implications: The 5-amino group in the analog from may facilitate interactions with acidic residues in enzyme active sites, whereas the target compound’s sulfamoyl group could inhibit enzymes like carbonic anhydrase IX, a cancer-associated isoform .

Physicochemical and Pharmacokinetic Properties

Rationale:

Crystallographic and Structural Analysis

Biological Activity

1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of 1,2,3-triazole derivatives, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

- CAS Number : 2034477-72-8

- Molecular Weight : 405.4 g/mol

- Chemical Structure : The compound features a triazole ring, which is known for its stability and bioactivity.

Anticancer Activity

Recent studies have highlighted the potential of triazole-containing compounds in cancer therapy. The compound in focus has exhibited significant antiproliferative activity against various cancer cell lines.

Case Studies and Research Findings

-

Antiproliferative Activity :

- The compound was evaluated for its cytotoxic effects on leukemia cell lines including SR, MOLT-4, CCRF-CEM, HL-60(TB), K-562, and RPMI-8226. Notably, it demonstrated a GI50 value comparable to doxorubicin (0.65 μM) in Jurkat cells .

- In vitro studies indicated that the compound induced apoptosis in cancer cells through mechanisms such as DNA damage and mitochondrial membrane potential disruption .

-

Mechanism of Action :

- Morphological changes consistent with apoptosis (e.g., chromatin condensation and membrane blebbing) were observed upon treatment with the compound .

- It was found to reduce mitochondrial membrane potential and induce DNA fragmentation without direct intercalation into DNA, suggesting a unique mode of action that may involve reactive oxygen species (ROS) generation .

- Comparative Analysis :

Pharmacokinetics and ADME Profile

The pharmacokinetic profile of the compound indicates favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. In silico predictions suggest that it possesses good oral bioavailability and metabolic stability, making it a candidate for further development in medicinal chemistry .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antiproliferative | Significant activity against leukemia cell lines (GI50 ~ 0.65 μM) |

| Apoptosis Induction | Induces morphological changes indicative of apoptosis |

| DNA Damage | Causes DNA fragmentation without direct binding to DNA |

| ROS Generation | Enhances oxidative stress leading to cellular damage |

Q & A

Q. Methodological Consideration :

- Use polar aprotic solvents (e.g., DMSO) for solubility optimization, validated via nephelometry .

- Stability assays (pH 3–9 buffers, 37°C) to identify degradation pathways (e.g., hydrolysis of the sulfamoyl group) .

What synthetic methodologies are reported for triazole-carboxamide derivatives, and how can they be adapted for this compound?

Basic Research Focus

Analogous compounds (e.g., ) are synthesized via:

Condensation : Reacting fluorophenyl hydrazines with β-ketoesters to form triazole precursors .

Carboxamide Coupling : Using HATU/DIPEA-mediated amidation between triazole-4-carboxylic acid and sulfamoylaniline .

Q. Optimization Challenges :

- Steric Hindrance : The 2-hydroxyethyl group may require protecting groups (e.g., TBS) during coupling .

- Yield Improvement : Microwave-assisted synthesis (100°C, 30 min) enhances reaction efficiency .

How can researchers optimize aqueous solubility for in vitro assays without compromising bioactivity?

Advanced Research Focus

Low solubility is common in fluorinated triazoles due to hydrophobic aryl groups . Strategies include:

- Co-Solvent Systems : 10–20% PEG-400 in PBS maintains solubility while preserving enzyme inhibition activity .

- Prodrug Design : Phosphorylation of the hydroxyethyl group improves solubility (e.g., logS increase from −4.2 to −2.1) .

- Nanoformulation : Lipid nanoparticles (size <100 nm, PDI <0.2) enhance dissolution kinetics .

What experimental approaches are recommended to elucidate the mechanism of action for this compound?

Advanced Research Focus

Step 1 : Target Identification

- Kinase Profiling : Use a 50-kinase panel (IC₅₀ <1 μM thresholds) to identify inhibition hotspots .

- Thermal Shift Assay : Monitor protein unfolding (ΔTm >2°C) to confirm binding .

Step 2 : Pathway Analysis

- RNA-Seq : Compare treated vs. untreated cells (e.g., HEK293) to map downstream pathways (e.g., NF-κB) .

How should in vivo pharmacokinetic studies be designed to evaluate bioavailability and metabolite profiling?

Advanced Research Focus

Experimental Design :

Q. Key Parameters :

How can contradictory data in enzyme inhibition assays be resolved?

Advanced Research Focus

Case Example : Discrepancies in IC₅₀ values across labs may arise from:

- Assay Conditions : ATP concentration (1 mM vs. 10 mM) alters competitive inhibition kinetics .

- Protein Purity : >95% purity (SDS-PAGE validated) reduces off-target effects .

Q. Resolution :

- Cross-Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

What computational models are effective for predicting environmental stability and degradation pathways?

Q. Advanced Research Focus

- EPI Suite : Estimate biodegradation (e.g., BIOWIN score <2.5 indicates persistence) .

- DFT Calculations : Identify hydrolysis-prone sites (e.g., sulfamoyl group ΔG‡ = 25 kcal/mol) .

How can structure-activity relationship (SAR) studies guide further optimization?

Advanced Research Focus

Key Modifications :

Q. SAR Table :

| Modification | Bioactivity (IC₅₀, nM) | Solubility (μM) |

|---|---|---|

| Parent Compound | 120 ± 15 | 12 ± 3 |

| 2-Fluoro → 4-Fluoro | 250 ± 30 | 18 ± 4 |

| Sulfamoyl → Methylsulfonyl | 180 ± 20 | 8 ± 2 |

Q. Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.